molecular formula C16H22N2O3S2 B4639747 ETHYL 5,5-DIMETHYL-2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE

ETHYL 5,5-DIMETHYL-2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE

Cat. No.: B4639747
M. Wt: 354.5 g/mol
InChI Key: QGEGAJSHVFBSDX-UHFFFAOYSA-N
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Description

ETHYL 5,5-DIMETHYL-2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5,5-DIMETHYL-2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multiple steps, including the formation of the thieno[2,3-c]pyran ring system and the introduction of the ethyl ester and carbamothioyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5,5-DIMETHYL-2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamothioyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 5,5-DIMETHYL-2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

ETHYL 5,5-DIMETHYL-2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can be compared with similar compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of the thieno[2,3-c]pyran ring system with the carbamothioyl and ethyl ester groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 5,5-dimethyl-2-(prop-2-enylcarbamothioylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S2/c1-5-7-17-15(22)18-13-12(14(19)20-6-2)10-8-16(3,4)21-9-11(10)23-13/h5H,1,6-9H2,2-4H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEGAJSHVFBSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5,5-DIMETHYL-2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5,5-DIMETHYL-2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 5,5-DIMETHYL-2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 5,5-DIMETHYL-2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ETHYL 5,5-DIMETHYL-2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
Reactant of Route 6
ETHYL 5,5-DIMETHYL-2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE

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